molecular formula C17H11Cl2N5S B2773165 4-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868970-31-4

4-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2773165
CAS No.: 868970-31-4
M. Wt: 388.27
InChI Key: MCYHKVFUBOVSGO-UHFFFAOYSA-N
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Description

4-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a 2,4-dichlorophenyl group and a methylsulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole and pyridazine rings can be reduced under specific conditions to yield partially or fully saturated derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds to 4-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine include other triazolopyridazine derivatives, such as:

Biological Activity

The compound 4-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H13Cl2N5S
  • CAS Number : 868970-31-4
  • Molar Mass : 427.8 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent and its interactions with specific molecular targets.

Anticancer Activity

Research has indicated that derivatives of triazole and pyridazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • The compound was evaluated against breast, colon, and lung cancer cell lines, showing notable antiproliferative activity with IC50 values comparable to established chemotherapeutics .
  • A study highlighted that similar compounds with triazole rings demonstrated inhibition of cancer cell growth via mechanisms unrelated to traditional pathways like dihydrofolate reductase (DHFR) inhibition .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The triazole and pyridazine moieties can interact with enzymes or receptors through hydrogen bonding and other non-covalent interactions. This leads to modulation of enzymatic activity crucial for cancer cell proliferation .
  • Receptor Binding : The presence of the dichlorophenyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways related to cancer progression .

Case Studies

  • In Vitro Studies :
    • A study conducted on various derivatives showed that modifications in the sulfur-containing substituents significantly affected the cytotoxicity against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 27.3 μM .
  • In Vivo Studies :
    • Animal models have been utilized to assess the anti-inflammatory properties of related compounds. For instance, compounds structurally similar to this compound demonstrated reduced paw edema in carrageenan-induced models .

Comparative Analysis with Similar Compounds

A comparison table is provided below to illustrate the biological activities of structurally similar compounds:

Compound NameStructureIC50 (μM)Activity Type
Compound AStructure A6.2Anticancer (HCT-116)
Compound BStructure B27.3Anticancer (MCF-7)
Compound CStructure C0.04Anti-inflammatory (COX-2)

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5S/c18-13-2-1-12(14(19)9-13)10-25-16-4-3-15-21-22-17(24(15)23-16)11-5-7-20-8-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHKVFUBOVSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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